molecular formula C6H13ClFNO B14026366 Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride

Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride

Cat. No.: B14026366
M. Wt: 169.62 g/mol
InChI Key: GGQIEOPGYYANDG-GEMLJDPKSA-N
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Description

Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride is a chemical compound with the molecular formula C6H12FNO·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride typically involves the fluorination of a piperidine derivative. One common method is the reaction of 4-methylpiperidin-4-ol with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Trans-4-Fluoro-3-piperidinol hydrochloride
  • 3-Fluoro-4-methylpiperidine
  • 4-Methylpiperidin-4-ol

Uniqueness

Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride is unique due to the presence of both a fluorine atom and a hydroxyl group on the piperidine ring. This combination of functional groups can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

(3S,4S)-3-fluoro-4-methylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c1-6(9)2-3-8-4-5(6)7;/h5,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

GGQIEOPGYYANDG-GEMLJDPKSA-N

Isomeric SMILES

C[C@@]1(CCNC[C@@H]1F)O.Cl

Canonical SMILES

CC1(CCNCC1F)O.Cl

Origin of Product

United States

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